Cas no 2899-43-6 (Ethyl 2-Amino-4-methylpentanoate)

Ethyl 2-Amino-4-methylpentanoate is an ester derivative of the branched-chain amino acid leucine, commonly utilized in organic synthesis and pharmaceutical research. Its structure features an ethyl ester group and an amino functional group, enhancing solubility in organic solvents while retaining reactivity for further modifications. This compound is particularly valuable in peptide synthesis and as a chiral building block for bioactive molecules. The methylpentanoate backbone contributes to steric effects, influencing selectivity in stereochemical reactions. Its stability under standard conditions and compatibility with common reagents make it a practical intermediate in medicinal chemistry and biochemical applications.
Ethyl 2-Amino-4-methylpentanoate structure
2899-43-6 structure
Product Name:Ethyl 2-Amino-4-methylpentanoate
CAS No:2899-43-6
MF:C8H17NO2
MW:159.2260825634
MDL:MFCD00987966
CID:1438163
PubChem ID:158178
Update Time:2025-06-27

Ethyl 2-Amino-4-methylpentanoate Chemical and Physical Properties

Names and Identifiers

    • Leucine, ethyl ester
    • Ethyl2-amino-4-methylpentanoate
    • 1-N',2-N'-bis[(E)-furan-2-ylmethylideneamino]ethanediimidamide
    • rac-(R*)-2-Isobutylglycine ethyl ester
    • (.+/-.)-Leucine ethyl ester
    • SCHEMBL196637
    • MFCD00987966
    • A876561
    • Leucine, ethyl ester, L-
    • AI3-28816
    • Ethyl 2-amino-4-methylpentanoate #
    • NSC 401319
    • L-Leucine, ethyl ester
    • Ethyl 2-amino-4-methylpentanoate (H-DL-Leu-OEt)
    • EINECS 220-375-6
    • STK500499
    • Leucine, ethyl ester, dl-
    • Ethyl 2-amino-4-methylpentanoate
    • 2899-43-6
    • ALBB-006803
    • CS-0450544
    • L-Leucine, ethyl ester, hydrochloride
    • Ethyl L-leucinate HCl
    • DS-7381
    • AKOS005171657
    • Ethyl leucinate
    • EN300-1298915
    • DTXSID00875770
    • ethyl (2S)-2-amino-4-methylpentanoate,hydrochloride
    • 1-Methylbutyl trifluoroacetate
    • Ethyl 2-Amino-4-methylpentanoate
    • MDL: MFCD00987966
    • Inchi: 1S/C8H17NO2/c1-4-11-8(10)7(9)5-6(2)3/h6-7H,4-5,9H2,1-3H3
    • InChI Key: QIGLJVBIRIXQRN-UHFFFAOYSA-N
    • SMILES: O(CC)C(C(CC(C)C)N)=O

Computed Properties

  • Exact Mass: 159.125928785g/mol
  • Monoisotopic Mass: 159.125928785g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 5
  • Complexity: 123
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 52.3Ų

Ethyl 2-Amino-4-methylpentanoate Pricemore >>

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Ethyl 2-Amino-4-methylpentanoate Suppliers

Amadis Chemical Company Limited
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(CAS:2899-43-6)Ethyl 2-Amino-4-methylpentanoate
Order Number:A876561
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:50
Price ($):191.0
Email:sales@amadischem.com

Ethyl 2-Amino-4-methylpentanoate Related Literature

Additional information on Ethyl 2-Amino-4-methylpentanoate

Research Brief on Ethyl 2-Amino-4-methylpentanoate (CAS: 2899-43-6): Recent Advances and Applications

Ethyl 2-Amino-4-methylpentanoate (CAS: 2899-43-6) is a derivative of the amino acid leucine, widely recognized for its role in peptide synthesis and pharmaceutical applications. Recent studies have highlighted its significance as a chiral building block in the synthesis of bioactive compounds, including peptidomimetics and small-molecule drugs. This research brief synthesizes the latest findings on its chemical properties, synthetic methodologies, and emerging applications in drug discovery and development.

A 2023 study published in the Journal of Medicinal Chemistry explored the use of Ethyl 2-Amino-4-methylpentanoate as a precursor for novel protease inhibitors. The research demonstrated its efficacy in enhancing the stereoselectivity of enzymatic reactions, leading to higher yields of optically pure intermediates. The study also emphasized its stability under physiological conditions, making it a promising candidate for oral drug formulations.

In parallel, advancements in green chemistry have facilitated the development of more sustainable synthetic routes for Ethyl 2-Amino-4-methylpentanoate. A recent ACS Sustainable Chemistry & Engineering article reported a biocatalytic approach using engineered enzymes, reducing the reliance on hazardous solvents and improving the overall environmental footprint of its production. This aligns with the growing industry demand for eco-friendly pharmaceutical manufacturing processes.

Further investigations into its pharmacokinetic properties have revealed its potential in crossing the blood-brain barrier (BBB), as noted in a 2024 Neuropharmacology study. Researchers observed that derivatives of Ethyl 2-Amino-4-methylpentanoate exhibited enhanced bioavailability and targeted delivery to central nervous system (CNS) tissues, opening new avenues for treating neurodegenerative disorders such as Alzheimer's disease.

Despite these promising developments, challenges remain in optimizing the scalability of its synthesis and minimizing side effects in therapeutic applications. Future research directions include exploring its utility in combination therapies and further elucidating its mechanism of action at the molecular level. Collaborative efforts between academia and industry will be critical to translating these findings into clinically viable solutions.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:2899-43-6)Ethyl 2-Amino-4-methylpentanoate
A876561
Purity:99%
Quantity:100g
Price ($):191.0
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